molecular formula C18H13F2NO3S B2373703 Ethyl 2-(3,4-difluorobenzamido)benzo[b]thiophene-3-carboxylate CAS No. 1171843-98-3

Ethyl 2-(3,4-difluorobenzamido)benzo[b]thiophene-3-carboxylate

Cat. No.: B2373703
CAS No.: 1171843-98-3
M. Wt: 361.36
InChI Key: JEPXWNLMVFSGKI-UHFFFAOYSA-N
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Description

Ethyl 2-(3,4-difluorobenzamido)benzo[b]thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of benzo[b]thiophene derivatives

Future Directions

The future directions for research on Ethyl 2-(3,4-difluorobenzamido)benzo[b]thiophene-3-carboxylate and similar compounds could involve further exploration of their synthesis methods, mechanisms of action, and potential applications in various fields such as pharmaceutical sciences and materials chemistry .

Preparation Methods

The synthesis of Ethyl 2-(3,4-difluorobenzamido)benzo[b]thiophene-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Comparison with Similar Compounds

Ethyl 2-(3,4-difluorobenzamido)benzo[b]thiophene-3-carboxylate can be compared with other benzo[b]thiophene derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .

Properties

IUPAC Name

ethyl 2-[(3,4-difluorobenzoyl)amino]-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2NO3S/c1-2-24-18(23)15-11-5-3-4-6-14(11)25-17(15)21-16(22)10-7-8-12(19)13(20)9-10/h3-9H,2H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPXWNLMVFSGKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=CC=CC=C21)NC(=O)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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